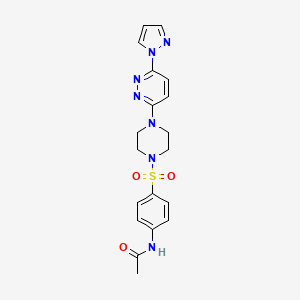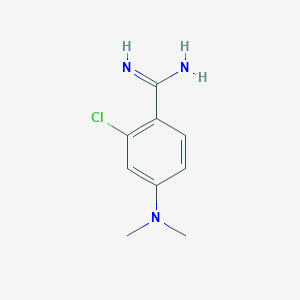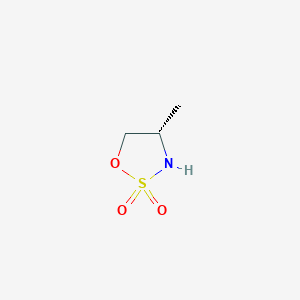
N-(3,5-dimethylphenyl)-1-(methylsulfonyl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,5-dimethylphenyl)-1-(methylsulfonyl)piperidine-3-carboxamide, also known as JNJ-193, is a small molecule drug that has been extensively studied for its potential therapeutic applications in the field of neuroscience. This compound belongs to the class of piperidine carboxamide derivatives and has been shown to exhibit potent and selective antagonism of the dopamine D3 receptor. The dopamine D3 receptor is a G-protein coupled receptor that is primarily expressed in the mesolimbic and mesocortical regions of the brain and has been implicated in a variety of neuropsychiatric disorders, including addiction, schizophrenia, and depression.
Scientific Research Applications
Molecular Interaction Studies
Research has focused on the molecular interactions of similar compounds with biological receptors, such as the CB1 cannabinoid receptor. Studies like those conducted by Shim et al. (2002) have used molecular orbital methods and comparative molecular field analysis (CoMFA) to construct three-dimensional quantitative structure-activity relationship (QSAR) models. These models help understand the steric and electrostatic requirements for binding to specific receptors, which is crucial for drug design and development (Shim et al., 2002).
Polymer Science and Engineering
In the field of polymer science, the synthesis and characterization of hyperbranched polymers have been reported, demonstrating the utility of related piperidine compounds in creating novel materials. For instance, Yan and Gao (2000) developed a new strategy for synthesizing hyperbranched polymers using commercially available monomers, including piperazine derivatives. These polymers exhibit interesting properties, such as solubility in water and organic solvents, which can be leveraged in various applications, from coatings to drug delivery systems (Yan & Gao, 2000).
Medicinal Chemistry Applications
Several studies have investigated the potential therapeutic applications of compounds structurally related to "N-(3,5-dimethylphenyl)-1-(methylsulfonyl)piperidine-3-carboxamide." These include the development of antimyotonic agents and the exploration of structure-activity relationships for cannabinoid receptor antagonists. Research by Catalano et al. (2008) on constrained analogues of tocainide as potent skeletal muscle sodium channel blockers exemplifies the pursuit of novel therapeutic agents based on modifications of piperidine derivatives (Catalano et al., 2008).
Antibacterial and Antifungal Activities
Compounds containing piperazine and arylsulfonyl moieties have been synthesized and evaluated for their antibacterial, antifungal, and anthelmintic activities. Wang et al. (2016) highlighted that some of these compounds exhibit significant biological activities and could serve as leads for the development of new antimicrobial agents. This research underscores the potential of piperidine derivatives in addressing the need for novel antimicrobial compounds (Wang et al., 2016).
properties
IUPAC Name |
N-(3,5-dimethylphenyl)-1-methylsulfonylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-11-7-12(2)9-14(8-11)16-15(18)13-5-4-6-17(10-13)21(3,19)20/h7-9,13H,4-6,10H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYMYHSPHGCLOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-1-(methylsulfonyl)piperidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromo-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B2579397.png)


![1-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B2579402.png)
![3-Benzo[1,3]dioxol-5-yl-2-thioxo-2,3-dihydro-1H-quinazolin-4-one](/img/structure/B2579403.png)
![4-((4-Fluorophenyl)sulfonyl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one](/img/structure/B2579405.png)


![N-(4-chlorobenzyl)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B2579413.png)
![N-(2,5-dimethoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2579414.png)
![1-(3-hydroxypropyl)-4-((4-methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2579415.png)
![4-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2579416.png)

![4-bromo-1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B2579420.png)